molecular formula C21H16ClN3O5 B5984781 N-(3-{[(2-chlorophenyl)carbonyl]amino}phenyl)-4-methoxy-3-nitrobenzamide

N-(3-{[(2-chlorophenyl)carbonyl]amino}phenyl)-4-methoxy-3-nitrobenzamide

Cat. No.: B5984781
M. Wt: 425.8 g/mol
InChI Key: PGQNRXBUTLWXMH-UHFFFAOYSA-N
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Description

N-(3-{[(2-chlorophenyl)carbonyl]amino}phenyl)-4-methoxy-3-nitrobenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxy group, and a nitrobenzamide moiety. These functional groups contribute to its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{[(2-chlorophenyl)carbonyl]amino}phenyl)-4-methoxy-3-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the chlorophenyl carbonyl intermediate: This step involves the reaction of 2-chlorobenzoyl chloride with an appropriate amine to form the chlorophenyl carbonyl intermediate.

    Coupling with the aminophenyl derivative: The chlorophenyl carbonyl intermediate is then coupled with 3-aminophenyl-4-methoxy-3-nitrobenzamide under suitable reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and minimize production costs. Additionally, continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-{[(2-chlorophenyl)carbonyl]amino}phenyl)-4-methoxy-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions, such as using reducing agents like hydrogen gas and a palladium catalyst.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Formation of the corresponding amino derivative

    Reduction: Formation of the corresponding alcohol derivative

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-(3-{[(2-chlorophenyl)carbonyl]amino}phenyl)-4-methoxy-3-nitrobenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-{[(2-chlorophenyl)carbonyl]amino}phenyl)-4-methoxy-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

N-(3-{[(2-chlorophenyl)carbonyl]amino}phenyl)-4-methoxy-3-nitrobenzamide can be compared with other similar compounds, such as:

    N-(3-{[(2-bromophenyl)carbonyl]amino}phenyl)-4-methoxy-3-nitrobenzamide: Similar structure but with a bromine atom instead of chlorine.

    N-(3-{[(2-fluorophenyl)carbonyl]amino}phenyl)-4-methoxy-3-nitrobenzamide: Similar structure but with a fluorine atom instead of chlorine.

    N-(3-{[(2-iodophenyl)carbonyl]amino}phenyl)-4-methoxy-3-nitrobenzamide: Similar structure but with an iodine atom instead of chlorine.

These similar compounds may exhibit different chemical reactivities and biological activities due to the presence of different halogen atoms

Properties

IUPAC Name

N-[3-[(2-chlorobenzoyl)amino]phenyl]-4-methoxy-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O5/c1-30-19-10-9-13(11-18(19)25(28)29)20(26)23-14-5-4-6-15(12-14)24-21(27)16-7-2-3-8-17(16)22/h2-12H,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGQNRXBUTLWXMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CC=C3Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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